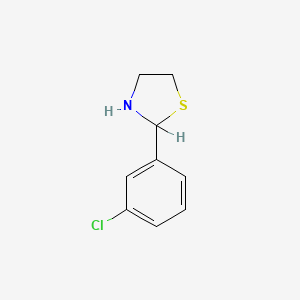

2-(m-Chlorophenyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

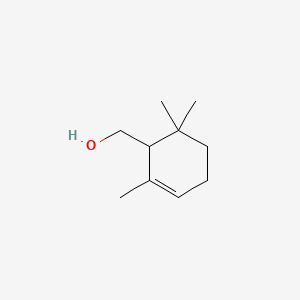

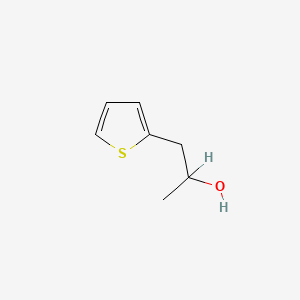

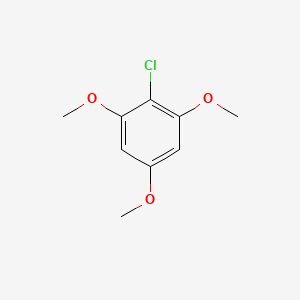

2-(m-Chlorophenyl)thiazolidine is a compound that features a thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, which is substituted with a meta-chlorophenyl group. This structural motif is of interest due to its presence in biologically active compounds, including antibiotics like penicillin, and its potential applications in various fields such as antiradiation, antioxidant, and flavor-enhancing agents, as well as antifungal activities .

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of appropriate precursors. For instance, chlorophenylthiosemicarbazone hybrids were synthesized through the reaction of chlorophenylthiosemicarbazides with formylphenyl 2

Aplicaciones Científicas De Investigación

Biological Activities and Synthesis

2-(m-Chlorophenyl)thiazolidine derivatives, due to their versatile biological activities, have been the focus of several studies. One study synthesized a series of new 4-thiazolidinone derivatives, highlighting their significant antidiabetic and antioxidant activities. These derivatives were evaluated for α-amylase and α-glucosidase inhibitory potential, and their antioxidant activity was confirmed using DPPH and NO scavenging methods. Molecular docking studies also revealed the potential binding affinity of these compounds with specific proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).

Pharmacological Potential

The pharmacological potential of thiazolidinone derivatives has been explored in various studies. One study focused on novel 5-benzilidene thiazolidinones, specifically investigating the anti-inflammatory potential of one such compound in pre-clinical studies (Uchôa et al., 2009). Another research synthesized a range of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, with demonstrated antibacterial and antifungal activities (Mistry & Desai, 2006).

Antibacterial and Anticancer Activities

Several studies have synthesized new thiazolidinone derivatives and evaluated their antibacterial and anticancer properties. For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids exhibited promising antibacterial activity and were found to be non-toxic at concentrations close to their antibacterial effect (Trotsko et al., 2018). In the realm of anticancer research, newly designed and synthesized pyrimidine derivatives clubbed with thiazolidin-4-one showed significant in vitro anticancer activities against various cell lines, with some compounds specifically exhibiting potent growth inhibition (Rashid et al., 2014).

Structural and Therapeutic Diversity

The structural and therapeutic diversity of small heterocyclic molecules like 2-(m-Chlorophenyl)thiazolidine has garnered attention for their pharmacological importance. This diversity is evident in their various bioactivities, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The synthesis and structural elucidation of these compounds have paved the way for assessing their biological activities (Doreswamy et al., 2007).

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJRCRMLQIRLLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875791 |

Source

|

| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(m-Chlorophenyl)thiazolidine | |

CAS RN |

60980-82-7 |

Source

|

| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.